(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride
Overview
Description
(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H11NO·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Indole Derivatives and Their Biological Potential
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its structure. They can act as agonists or antagonists at various receptors, influencing cellular signaling pathways .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole itself is a signaling molecule produced by both bacteria and plants
Result of Action
Indole derivatives have been shown to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-indol-3-yl)methanol hydrochloride typically involves the reduction of indole derivatives. One common method is the reduction of 2-oxindole using boron hydrides . Another approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone under acidic conditions to form the indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carbaldehyde derivatives.
Reduction: Reduction reactions can convert it to 2,3-dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carbaldehyde derivatives.
Reduction: 2,3-dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: Another compound derived from indole-3-carbinol with potential therapeutic applications.
Uniqueness
(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride is unique due to its specific structure, which allows it to interact with melatonin receptors and exhibit neuroprotective properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-3-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-4,7,10-11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRQVCXYRFUTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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